molecular formula C25H20N4O5S B2654804 N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide CAS No. 866866-87-7

N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide

Cat. No. B2654804
CAS RN: 866866-87-7
M. Wt: 488.52
InChI Key: NFVNBTAUILAURU-RFBIWTDZSA-N
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Description

N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H20N4O5S and its molecular weight is 488.52. The purity is usually 95%.
BenchChem offers high-quality N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

A study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis and characterization of novel zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit promising properties as photosensitizers in photodynamic therapy, an alternative cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them potential candidates for Type II photosensitizers, crucial for effective photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Selective Detection of Biomolecules

Wei et al. (2013) developed a fluorescent probe based on a sulfonamide derivative that demonstrates high selectivity for glutathione and cysteine among amino acids and metal ions. This specificity is particularly useful in the detection of these biomolecules in living cells, indicating its potential applications in biological and medical research to monitor cellular functions and oxidative stress (Wei et al., 2013).

Antiviral and Antifungal Activities

The research by Zareef et al. (2007) highlights the synthesis of novel benzenesulfonamide derivatives with the 1,3,4-oxadiazole moiety, showing in vitro antiviral and antifungal activities. These compounds could contribute to the development of new therapeutic agents against infectious diseases (Zareef et al., 2007).

Anticancer Agents Development

The study by Mun et al. (2012) explored the structure-activity relationships of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, identifying compounds with potent inhibitory effects on the HIF-1 pathway, which is implicated in tumor growth and survival. This research opens avenues for the development of novel anticancer agents by optimizing these compounds' pharmacological properties (Mun et al., 2012).

Exploring Diuretic and Antihypertensive Potential

Rahman et al. (2014) synthesized a series of quinazoline derivatives substituted with benzene sulfonamide and evaluated their diuretic and antihypertensive activities. This work suggests the potential of these compounds in developing new therapeutic agents for managing hypertension and related cardiovascular diseases (Rahman et al., 2014).

properties

IUPAC Name

N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5S/c1-16-7-13-20(14-8-16)35(30,31)29-27-25-21(15-18-5-3-4-6-22(18)33-25)24-26-23(28-34-24)17-9-11-19(32-2)12-10-17/h3-15,29H,1-2H3/b27-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVNBTAUILAURU-RFBIWTDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide

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